molecular formula C4H5F3N4S B1350674 3-(Methylthio)-5-(trifluoromethyl)-4h-1,2,4-triazol-4-amine CAS No. 164352-65-2

3-(Methylthio)-5-(trifluoromethyl)-4h-1,2,4-triazol-4-amine

Cat. No. B1350674
M. Wt: 198.17 g/mol
InChI Key: HUFJPELXLLYBSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule “3-(Methylthio)-5-(trifluoromethyl)-4h-1,2,4-triazol-4-amine” contains several functional groups including a methylthio group, a trifluoromethyl group, and a 1,2,4-triazole ring. These functional groups are often found in various pharmaceuticals and agrochemicals due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties1.



Synthesis Analysis

While I couldn’t find a specific synthesis for this compound, trifluoromethyl groups can be incorporated into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes1. Methylthio groups can be introduced using various sulfur-containing reagents2.



Molecular Structure Analysis

The trifluoromethyl group is known to have a significant impact on the physicochemical properties of the molecule, including its lipophilicity and metabolic stability1. The 1,2,4-triazole ring is a heterocyclic compound that is often used in medicinal chemistry due to its diverse biological activities.



Chemical Reactions Analysis

The trifluoromethyl group can participate in various chemical reactions, including transition metal-mediated trifluoromethylation reactions1. The 1,2,4-triazole ring can also undergo various reactions, including nucleophilic substitutions and ring-opening reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the molecule1.


Scientific Research Applications

Amination Studies

The amination of triazines, including derivatives like 3-(methylthio)-1,2,4-triazine, has been explored for understanding reaction mechanisms. For instance, Rykowski and Plas (1982) studied the amination of 5-R- and 6-R-3-X-1,2,4-triazines using potassium amide in liquid ammonia and phenyl phosphorodiamidate, leading to the formation of 3-amino-1,2,4-triazines (Rykowski & Plas, 1982).

Synthesis and Characterization

The synthesis of various 1,2,4-triazole derivatives has been a subject of research, contributing to the understanding of their chemical properties and potential applications. Reitz and Finkes (1989) described the synthesis of 4-substituted-3,5-bis(trifluoromethyl)-4H-1.2,4-triazoles, highlighting the reaction of 1,3,4-oxadiazole with primary amines (Reitz & Finkes, 1989).

Pharmaceutical Applications

Design and synthesis of 1,2,4-triazole derivatives, including 3-(methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine, have been explored for their potential antimicrobial properties. Choudhary et al. (2023) developed urea derivatives containing 1H-1,2,4-triazole and 3-(methylthio)-1H-1,2,4-triazole moieties, evaluated for antibacterial activity against various pathogens (Choudhary et al., 2023).

Photophysical Properties

The exploration of the photophysical properties of 1,2,4-triazole derivatives is significant for applications in organic and medicinal chemistry. Guo et al. (2021) described a method for synthesizing fully substituted 1H-1,2,4-triazol-3-amines, highlighting their fluorescence and aggregation-induced emission properties (Guo et al., 2021).

Industrial Applications

Nazarov et al. (2022) provided a comprehensive review on the industrial use of 3- and 4-amino-1,2,4-triazoles, a fundamental raw material in fine organic synthesis, highlighting their applications in agriculture, medicine, and high-energy substances (Nazarov et al., 2022).

Energetic Materials

Yan et al. (2021) synthesized a trifluoromethyl-containing fused triazole-triazine energetic molecule, demonstrating its potential as heat-resistant energetic material due to its high thermal stability and insensitivity to mechanical stimulation (Yan et al.,2021)

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. However, it’s important to handle all chemicals with care and to follow appropriate safety protocols.


Future Directions

The incorporation of trifluoromethyl groups into organic motifs has seen enormous growth in the last decade, and this trend is expected to continue in the future1. The development of new synthetic methods for the introduction of trifluoromethyl and methylthio groups could open up new possibilities for the design and synthesis of novel bioactive compounds.


Please note that this is a general analysis based on the functional groups present in the molecule and similar compounds. For a more accurate and detailed analysis, specific studies and experimental data on “3-(Methylthio)-5-(trifluoromethyl)-4h-1,2,4-triazol-4-amine” would be needed.


properties

IUPAC Name

3-methylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3N4S/c1-12-3-10-9-2(11(3)8)4(5,6)7/h8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFJPELXLLYBSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylthio)-5-(trifluoromethyl)-4h-1,2,4-triazol-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Methylthio)-5-(trifluoromethyl)-4h-1,2,4-triazol-4-amine
Reactant of Route 2
Reactant of Route 2
3-(Methylthio)-5-(trifluoromethyl)-4h-1,2,4-triazol-4-amine
Reactant of Route 3
Reactant of Route 3
3-(Methylthio)-5-(trifluoromethyl)-4h-1,2,4-triazol-4-amine
Reactant of Route 4
3-(Methylthio)-5-(trifluoromethyl)-4h-1,2,4-triazol-4-amine
Reactant of Route 5
Reactant of Route 5
3-(Methylthio)-5-(trifluoromethyl)-4h-1,2,4-triazol-4-amine
Reactant of Route 6
3-(Methylthio)-5-(trifluoromethyl)-4h-1,2,4-triazol-4-amine

Citations

For This Compound
1
Citations
M Chen, XF Wang, SS Wang, YX Feng, F Chen… - Journal of Fluorine …, 2012 - Elsevier
Thiocarbohydrazide and substituted benzoyl hydrazine were used as starting materials to synthesize fifteen fluorinated 3,5-disubstituted-4H-1,2,4-triazol-4-amines. All the title …
Number of citations: 33 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.